![molecular formula C22H22N2O3 B2967120 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide CAS No. 941898-58-4](/img/structure/B2967120.png)
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a carboxamide group, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the carboxamide group and the various substituents. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Carboxamide Group: This step often involves the reaction of the quinoline derivative with an appropriate amine under conditions that facilitate amide bond formation.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), and sulfonating agents (SO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline ketone, while reduction of the carbonyl groups would yield quinoline alcohols.
Applications De Recherche Scientifique
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its quinoline core makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It may be used as a probe or tool compound in various biological assays to study enzyme activity, receptor binding, and other biochemical processes.
Mécanisme D'action
The mechanism of action of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and biological context. For example, in medicinal chemistry, it may inhibit a particular enzyme or receptor involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxycinnamic acid: Known for its antioxidant properties and use in various applications.
Quinoline derivatives: A broad class of compounds with diverse biological activities, including antimalarial and anticancer properties.
Uniqueness
What sets 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups and structural features. This combination allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-4-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-16-11-9-15(10-12-16)14(2)3/h4-12,14,25H,1,13H2,2-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCFDPOXWKBQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
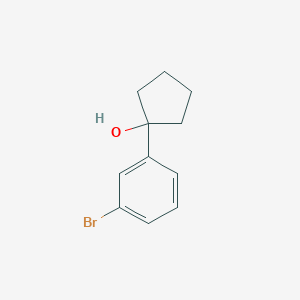
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
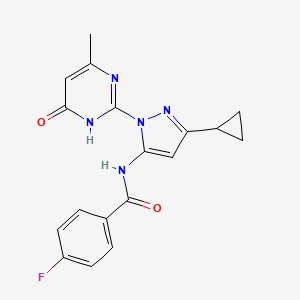
![1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)
![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)

![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2967051.png)
![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)
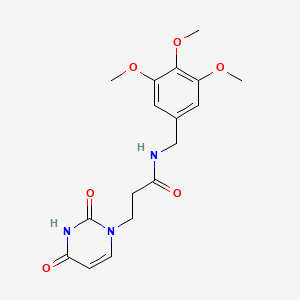
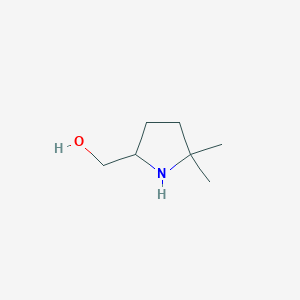
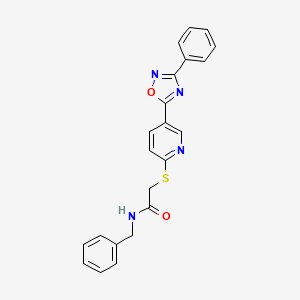
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)
